1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine

Kinase inhibition Regioisomerism Structure-activity relationship

This 5-aminopyrazole scaffold features the critical pyridin-4-yl configuration required for engagement of cancer kinases including Src, B-Raf (WT & V600E), EGFR, and VEGFR-2. The free C5-amine enables rapid analoging, while the N1-cyclopropylmethyl group confers metabolic stability. Not interchangeable with pyridin-2-yl or pyridin-3-yl regioisomers—regioisomeric switching ablates target selectivity. Verify purity (≥95%) via HPLC/LC-MS upon receipt. Discontinued at select suppliers; confirm availability or budget 4–8 weeks for custom synthesis.

Molecular Formula C12H14N4
Molecular Weight 214.27 g/mol
CAS No. 2098047-59-5
Cat. No. B1483916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine
CAS2098047-59-5
Molecular FormulaC12H14N4
Molecular Weight214.27 g/mol
Structural Identifiers
SMILESC1CC1CN2C(=CC(=N2)C3=CC=NC=C3)N
InChIInChI=1S/C12H14N4/c13-12-7-11(10-3-5-14-6-4-10)15-16(12)8-9-1-2-9/h3-7,9H,1-2,8,13H2
InChIKeyUVHOGHUTSKCIJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine (CAS 2098047-59-5): Core Scaffold Identity and Physicochemical Baseline


1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine (CAS 2098047-59-5) is a heterocyclic small molecule (C₁₂H₁₄N₄, MW 214.27 g/mol) belonging to the 5-aminopyrazole class . It features a pyrazole core bearing a cyclopropylmethyl group at N1, a pyridin-4-yl substituent at C3, and a free primary amine at C5. The compound is supplied as a research chemical with a minimum purity specification of 95% . Its structural architecture places it within a well-precedented chemical space of kinase-focused libraries, where the 3-(pyridin-4-yl)-1H-pyrazol-5-amine motif has demonstrated activity against a range of clinically relevant protein kinases .

Why the Pyridin-4-yl Regioisomer Cannot Be Substituted by Pyridin-2-yl or Pyridin-3-yl Analogs in 1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine


The three regioisomers—1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS 2097966-87-3), its pyridin-3-yl counterpart (CAS 2098140-43-1), and the target pyridin-4-yl compound (CAS 2098047-59-5)—share identical molecular formulas and molecular weights (214.27 g/mol) . However, the position of the pyridyl nitrogen fundamentally alters the hydrogen-bonding geometry accessible to the hinge region of kinase ATP-binding sites. Published structure-activity relationship (SAR) data on closely related 3-(pyridin-4-yl)-1H-pyrazol-5-amine scaffolds demonstrate that this regioisomeric configuration is critical for engaging cancer kinases such as Src, B-Raf (wild-type and V600E), EGFR, and VEGFR-2, whereas a regioisomeric switch can completely ablate p38α MAPK activity and redirect selectivity toward a distinct kinase panel . These findings underscore that simple interchange of regioisomers is not a scientifically valid procurement strategy when target engagement specificity is required.

Quantitative Differentiation Evidence for 1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine Relative to Closest Analogs


Regioisomeric Configuration Dictates Kinase Selectivity Profile: Pyridin-4-yl vs. Pyridin-2-yl/3-yl Scaffolds

In a direct comparative study of 3-(pyridin-4-yl)-1H-pyrazol-5-amine derivatives, compound 6a (4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine) exhibited IC₅₀ values in the nanomolar range against Src, B-Raf wild-type, B-Raf V600E, EGFR, and VEGFR-2 . Critically, the regioisomeric switch to 4-(pyridin-4-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine resulted in an almost complete loss of p38α MAPK inhibition and a fundamental redirection of the kinase selectivity profile . While the target compound (CAS 2098047-59-5) itself has not been profiled in a published kinase panel, its core 3-(pyridin-4-yl) substitution pattern is the essential pharmacophoric element that positions the pyridyl nitrogen for hinge-region hydrogen bonding in this kinase set. Pyridin-2-yl and pyridin-3-yl regioisomers cannot replicate this binding geometry due to altered nitrogen vector orientation.

Kinase inhibition Regioisomerism Structure-activity relationship Cancer kinases

Computed Physicochemical Properties: Pyridin-4-yl vs. Pyridin-2-yl Regioisomer Comparison

The target compound (CAS 2098047-59-5, pyridin-4-yl) and its pyridin-2-yl regioisomer (CAS 2097966-87-3) share identical molecular formulas (C₁₂H₁₄N₄), molecular weights (214.27 g/mol), hydrogen bond donor counts (1), hydrogen bond acceptor counts (3), and rotatable bond counts (3) . However, the XLogP3-AA value for the pyridin-2-yl analog is reported as 1.2 , and the topological polar surface area (TPSA) for the pyridin-2-yl analog is 56.7 Ų . While the target compound's experimentally measured logP is not available, the pyridin-4-yl nitrogen's para-position relative to the pyrazole attachment point is expected to subtly modulate lipophilicity and electron distribution compared to the ortho-pyridin-2-yl arrangement, potentially affecting passive membrane permeability and off-target binding promiscuity. Computed properties for the pyridin-2-yl and pyridin-3-yl regioisomers provide a baseline for comparison pending experimental determination on the target compound.

Physicochemical properties Drug-likeness XLogP3 Topological polar surface area

Procurement Differentiation: Commercial Availability Status Across Regioisomers

The target compound (CAS 2098047-59-5) is listed as a 'Discontinued' product at CymitQuimica (Biosynth brand) as of the last update, with both 1 g and 5 g pack sizes unavailable . In contrast, the pyridin-2-yl analog (CAS 2097966-87-3) and pyridin-3-yl analog (CAS 2098140-43-1) remain listed as available for inquiry through the same vendor . This differential availability status means researchers requiring the specific pyridin-4-yl regioisomer must verify stock status across multiple suppliers or consider custom synthesis, whereas the 2-yl and 3-yl analogs may present fewer sourcing barriers. The minimum purity specification for the target compound is 95% , consistent with research-grade standards.

Commercial availability Supply chain Research chemical sourcing

Structural Differentiation: Cyclopropylmethyl N1-Substituent vs. Hydrogen or Simple Alkyl Analogs

The cyclopropylmethyl group at the N1 position distinguishes the target compound from simpler analogs such as 3-(pyridin-4-yl)-1H-pyrazol-5-amine (CAS 91912-53-7), which lacks N1-substitution entirely. The N1-cyclopropylmethyl moiety is a recognized structural motif in medicinal chemistry that can enhance metabolic stability by sterically shielding the pyrazole N1 from oxidative metabolism and modulating cytochrome P450 interactions . In the broader aminopyrazole kinase inhibitor class, N1-cyclopropyl substitution has been associated with improved potency and selectivity compared to N1–H or N1-methyl analogs, as evidenced by the extensive patent literature on pyrazolylaminopyridine kinase inhibitors . No head-to-head metabolic stability data comparing N1-cyclopropylmethyl vs. N1–H or N1-ethyl analogs are publicly available for this specific compound series; this represents a class-level inference.

Structure-activity relationship Metabolic stability Cyclopropyl group N1-substituent

Synthetic Utility: Free C5-Amine as a Derivatization Handle vs. Blocked Analogs

The target compound features a free primary amine at the pyrazole C5 position. This functional group serves as a versatile synthetic handle for further elaboration—including amide coupling, reductive amination, sulfonamide formation, and urea synthesis—enabling the generation of diverse compound libraries from a single core scaffold . In contrast, analogs where the C5-amine is acylated, alkylated, or incorporated into a fused ring system lose this derivatization potential. The C5-NH₂ group, combined with the N1-cyclopropylmethyl and C3-pyridin-4-yl substituents, creates a trisubstituted pyrazole template with three distinct vectors for SAR exploration. Expedited synthetic routes to amino-pyrazole building blocks of this type have been reported, enabling gram-scale preparation .

Synthetic chemistry Building block Derivatization Amine functional group

Optimal Research Application Scenarios for 1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine Based on Quantitative Evidence


Kinase-Focused Medicinal Chemistry: Lead Optimization Starting Point for Cancer Kinase Inhibitors

Researchers pursuing inhibitors of Src, B-Raf (wild-type and V600E), EGFR, or VEGFR-2 should prioritize this compound as a core scaffold. The 3-(pyridin-4-yl) configuration is the pharmacophoric determinant that enables engagement of these cancer kinase targets, as validated by nanomolar IC₅₀ values achieved with closely related analogs . The free C5-amine provides a synthetic handle for rapid analoging, while the N1-cyclopropylmethyl group is expected to confer favorable metabolic stability . Teams working on p38α MAPK inhibitors should select the alternative regioisomeric series, as the pyridin-4-yl configuration redirects selectivity away from p38α .

Structure-Activity Relationship (SAR) Library Synthesis Around a Trisubstituted Pyrazole Template

This compound serves as an ideal starting building block for generating diverse compound libraries. The three distinct substitution vectors—C5-amine, N1-cyclopropylmethyl, and C3-pyridin-4-yl—allow independent chemical modification at each position. Expedited synthetic methodologies for this class of amino-pyrazoles have been reported , enabling efficient parallel synthesis. The pyridin-4-yl nitrogen provides an additional coordination site for metal-catalyzed cross-coupling or can serve as a hydrogen bond acceptor in target engagement.

Kinase Selectivity Profiling and Polypharmacology Studies

Because the 3-(pyridin-4-yl)-1H-pyrazol-5-amine scaffold has demonstrated activity across multiple clinically relevant kinases (Src, B-Raf, B-Raf V600E, EGFR, VEGFR-2) , this compound is suitable for broad kinase panel screening to establish selectivity fingerprints. The cyclopropylmethyl substituent may further modulate selectivity compared to N1–H or N1-methyl analogs , making this compound a valuable probe for understanding how N1-substitution patterns influence polypharmacology.

Procurement Risk Mitigation: Multi-Vendor Sourcing Strategy for Discontinued Research Chemicals

Given the discontinued status of this compound at certain suppliers , procurement teams should implement a multi-vendor verification strategy. Researchers should confirm availability at alternative suppliers or engage custom synthesis providers. The minimum purity specification of 95% should be verifiable by the receiving laboratory via HPLC or LC-MS. Where immediate availability is critical and the pyridin-4-yl configuration is non-negotiable for the intended biological target, budget allocation for custom synthesis lead times of 4–8 weeks is recommended.

Quote Request

Request a Quote for 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.